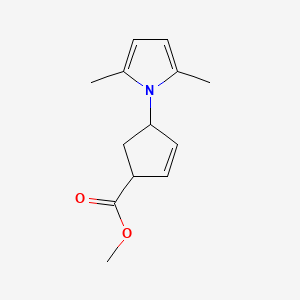

Methyl 4-(2,5-diMethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate is a synthetic organic compound that features a pyrrole ring substituted with two methyl groups and a cyclopentene ring with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate typically involves the reaction of 2,5-dimethylpyrrole with cyclopent-2-enone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol, with glacial acetic acid as a catalyst . The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate can undergo various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters .

Scientific Research Applications

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its ability to improve monoclonal antibody production in cell cultures.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: Exhibits antibacterial and antitubercular properties.

Uniqueness

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Methyl 4-(2,5-diMethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO2, with a molecular weight of approximately 219.28 g/mol. The compound features a cyclopentene core and a pyrrole derivative, which contribute to its reactivity and biological properties. The presence of the methyl ester functional group enhances its solubility and bioavailability, making it a candidate for various applications in drug development.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enhancement of Monoclonal Antibody Production : Studies have shown that this compound can enhance the production of monoclonal antibodies in cell cultures, specifically in Chinese hamster ovary (CHO) cells. This enhancement is attributed to its ability to suppress cell growth while increasing glucose uptake and ATP levels during production processes.

- Modulation of Cellular Pathways : The compound has been found to interact with cellular pathways involved in antibody production by altering metabolic rates and glycosylation patterns of proteins produced in cell cultures.

- Potential as a Therapeutic Agent : Given its structural characteristics, there is potential for this compound to be explored further for therapeutic applications, particularly in immunotherapy and bioprocessing agents.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl cyclopent-2-enecarboxylate | C8H12O | Simpler structure without pyrrole moiety |

| Methyl (1S,4S)-4-(3-methylpyridin-2(3H)-one)cyclopentene | C12H15N | Contains a different nitrogen heterocycle |

| Methyl (3-methylpyrrolidin-2-one)carboxylate | C8H15NO | Different cyclic structure but similar reactivity |

The comparison highlights that the presence of the 2,5-dimethylpyrrole moiety is crucial for the enhanced biological activity observed in this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cell Culture Studies : In vitro experiments demonstrated that treatment with this compound resulted in increased antibody production in CHO cells. The mechanism was linked to metabolic changes that favored antibody synthesis over cell proliferation.

- Structural Activity Relationship (SAR) : Structural studies have indicated a strong SAR involving the pyrrole moiety, suggesting that modifications to this part of the molecule could lead to variations in biological activity.

- Potential Applications : The compound's ability to modulate glycosylation patterns suggests potential applications not only in antibody production but also in enhancing the efficacy of therapeutic proteins through improved post-translational modifications.

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 4-(2,5-dimethylpyrrol-1-yl)cyclopent-2-ene-1-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-9-4-5-10(2)14(9)12-7-6-11(8-12)13(15)16-3/h4-7,11-12H,8H2,1-3H3 |

InChI Key |

UBNQRXPWESAWSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1C2CC(C=C2)C(=O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.